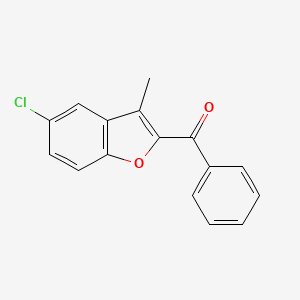
(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound that belongs to the class of benzofurans . Benzofurans are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives, such as “this compound”, involves the use of condensation . The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives include condensation . Various other reactions have been reported in the literature for the synthesis of benzofuran derivatives .Scientific Research Applications
Antimicrobial Activity
(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone and its derivatives have been studied for their antimicrobial properties. Kenchappa et al. (2016) synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity, indicating potential applications in fighting microbial infections (Kenchappa et al., 2016). Similarly, Rashmi et al. (2014) conducted synthesis and antimicrobial studies on related compounds, contributing to our understanding of these molecules' biological properties (Rashmi et al., 2014).
Antitumor and Antimitotic Activity
Benzofuran derivatives, including this compound, have been evaluated for antitumor and antimitotic activities. Umesha et al. (2018) synthesized benzofuran linked tetralones and assessed their antimitotic activity, suggesting potential in cancer therapy (Umesha et al., 2018).
Alzheimer's Disease Research
This compound has also been explored in the context of Alzheimer's disease. Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives as probes for β-amyloid plaques, a hallmark of Alzheimer's disease, indicating its utility in diagnostic approaches (Cui et al., 2011).
Antioxidant Properties
The antioxidant capabilities of benzofuran derivatives have been a subject of research. Rashmi et al. (2014) reported on the antioxidant properties of these compounds, providing insights into their potential therapeutic applications in oxidative stress-related conditions (Rashmi et al., 2014).
Chemical Synthesis and Characterization
Significant research has been dedicated to the chemical synthesis and characterization of benzofuran derivatives. Papers by authors like Kenchappa et al. (2016) and Rashmi et al. (2014) demonstrate advanced techniques in synthesizing and characterizing these compounds, contributing to the broader chemical knowledge of benzofurans (Kenchappa et al., 2016); (Rashmi et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone may also interact with various biological targets.
Mode of Action
It’s known that benzofuran derivatives, which this compound is a part of, exhibit their activity through interactions with their targets .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Pharmacokinetics
It’s known that the bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.
Action Environment
It’s known that the activity of similar compounds can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Cellular Effects
Some benzofuran derivatives have been shown to have anticancer activity against human ovarian cancer cell lines .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
properties
IUPAC Name |
(5-chloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWVZHTNLQTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686780.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2686782.png)

![1-(2-bromoallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2686789.png)
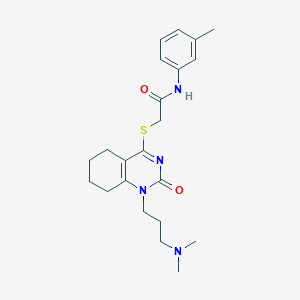
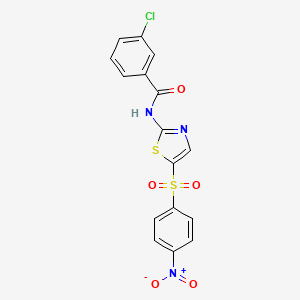
![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide](/img/structure/B2686794.png)
![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)
![(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2686796.png)
![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2686797.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2686798.png)
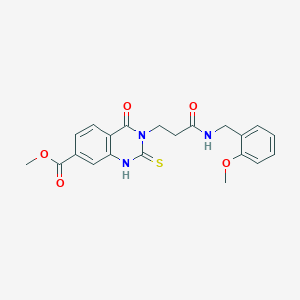
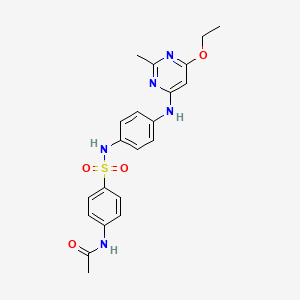
![N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2686803.png)